molecular formula C14H15ClN2O2S B12266032 N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzene-1-sulfonamide

N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B12266032
M. Wt: 310.8 g/mol
InChI Key: BFTDPZFBYJYJJZ-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloropyridine moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 2-chloropyridine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

    N-(2-chloropyridin-3-yl)benzamide: Shares the chloropyridine moiety but lacks the sulfonamide group.

    2-chloropyridin-3-yl)-2,4,5-trimethylbenzenesulfonate: Similar structure but with a different functional group attached to the benzene ring.

    N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness: N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzene-1-sulfonamide is unique due to the presence of both the chloropyridine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-9-7-11(3)13(8-10(9)2)20(18,19)17-12-5-4-6-16-14(12)15/h4-8,17H,1-3H3

InChI Key

BFTDPZFBYJYJJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=CC=C2)Cl)C

Origin of Product

United States

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